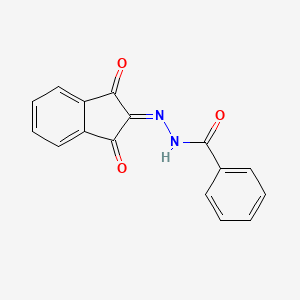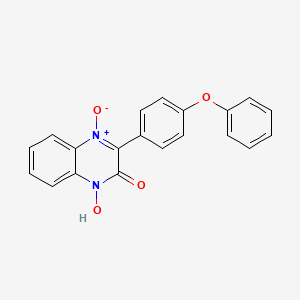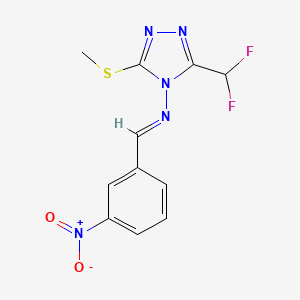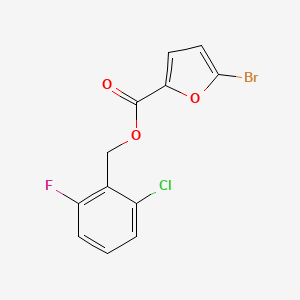![molecular formula C13H9Cl2N3OS B5751389 2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPTB, and it is a thioamide derivative of 2-chlorobenzamide. CPTB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
CPTB exerts its effects by binding to and inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and have been implicated in the development of various diseases. By inhibiting their activity, CPTB can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that CPTB can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, CPTB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
实验室实验的优点和局限性
One advantage of using CPTB in lab experiments is its well-established synthesis method, which allows researchers to obtain the compound with relative ease. In addition, its ability to inhibit specific enzymes makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. However, one limitation of using CPTB is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research involving CPTB. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a tool for studying the role of COX-2 and 5-LOX in various physiological processes. By gaining a better understanding of these enzymes, researchers may be able to develop more targeted therapies for diseases such as inflammation and neurodegeneration.
In conclusion, CPTB is a valuable compound for scientific research due to its ability to inhibit specific enzymes and its wide range of biochemical and physiological effects. Its potential applications in cancer and other diseases make it an area of interest for future research, and its well-established synthesis method makes it readily available for use in lab experiments.
合成方法
The synthesis of CPTB involves the reaction of 2-chlorobenzoyl isothiocyanate with 5-chloro-2-aminopyridine. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been well-established in the literature and has been used by numerous researchers to obtain CPTB for their experiments.
科学研究应用
CPTB has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in these processes, making it a potential therapeutic agent for these conditions.
属性
IUPAC Name |
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUJIAMFTWFMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)



![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
